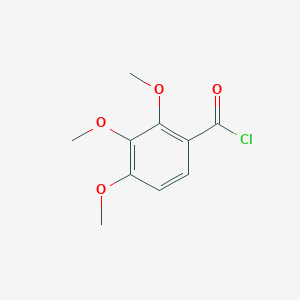

2,3,4-Trimethoxybenzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4-Trimethoxybenzoyl chloride is a useful research compound. Its molecular formula is C10H11ClO4 and its molecular weight is 230.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- 2,3,4-Trimethoxybenzoyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of Trimebutine Maleate , a medication used for gastrointestinal disorders. The synthesis involves converting 3,4,5-trimethoxybenzoic acid to its acyl chloride form before further reactions with amines to produce the active pharmaceutical ingredient (API) .

-

Potential Therapeutic Agents :

- Research indicates that derivatives of this compound may act as small-molecule activators for ion channels like TMEM16A, which are implicated in conditions such as cystic fibrosis and dry mouth. These activators can enhance chloride ion transport across cell membranes, providing therapeutic avenues for treating related disorders .

Material Science Applications

- Polymer Chemistry :

- The compound can be employed in the synthesis of functionalized polymers. By reacting with various nucleophiles, it can introduce trimethoxybenzoyl groups into polymer chains, which can modify physical properties such as solubility and thermal stability.

Case Study 1: Synthesis of Trimetozine

A notable application of this compound is in the synthesis of Trimetozine , a sedative used in clinical settings. The synthesis pathway involves several steps where the acyl chloride plays a crucial role:

- Initial Reaction : The reaction between this compound and morpholine in a solvent system leads to the formation of Trimetozine.

- Optimization Studies : Various thermodynamic models were applied to optimize extraction processes for Trimetozine from reaction mixtures containing impurities such as unreacted morpholine and hydrolysis products .

Case Study 2: Development of Gastrointestinal Medications

The efficient synthesis of Trimebutine Maleate from this compound has been documented. The method emphasizes low production costs and high yields through optimized reaction conditions involving organic solvents and catalysts .

Research Findings

Recent studies have highlighted the importance of optimizing reaction conditions for synthesizing derivatives from this compound. Factors such as temperature, solvent choice (e.g., methylene dichloride), and catalyst selection significantly influence reaction efficiency and product quality .

特性

CAS番号 |

7169-07-5 |

|---|---|

分子式 |

C10H11ClO4 |

分子量 |

230.64 g/mol |

IUPAC名 |

2,3,4-trimethoxybenzoyl chloride |

InChI |

InChI=1S/C10H11ClO4/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3 |

InChIキー |

GAZNVVBKELWTBC-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)C(=O)Cl)OC)OC |

正規SMILES |

COC1=C(C(=C(C=C1)C(=O)Cl)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。